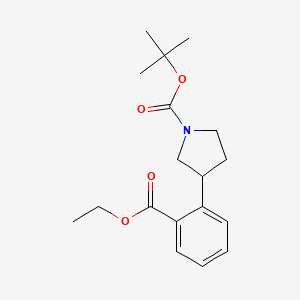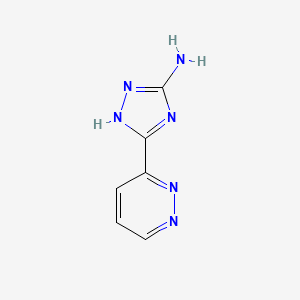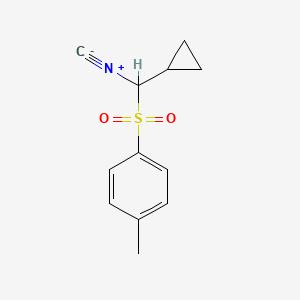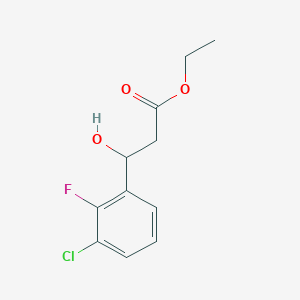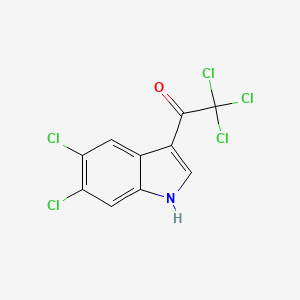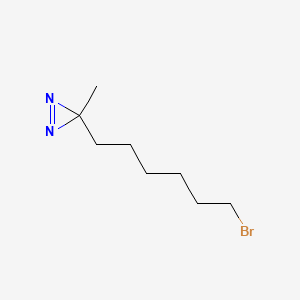
3-(6-Bromohexyl)-3-methyl-3H-diazirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Bromohexyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a bromohexyl group and a methyl group attached to the diazirine ring. Diazirines are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light, making them valuable tools in photoaffinity labeling and other photochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromohexyl)-3-methyl-3H-diazirine typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor, such as an amidine, with a halogenating agent like bromine or chlorine.
Attachment of the Bromohexyl Group: The bromohexyl group can be introduced via a nucleophilic substitution reaction, where a hexyl halide reacts with the diazirine precursor in the presence of a base.
Introduction of the Methyl Group: The methyl group can be added through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反应分析
Types of Reactions
3-(6-Bromohexyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Exposure to ultraviolet light induces the formation of a carbene intermediate, which can react with nearby molecules.
Nucleophilic Substitution: The bromohexyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromohexyl group.
Common Reagents and Conditions
Photolysis: Ultraviolet light sources are used to initiate photolysis.
Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used.
Major Products Formed
Photolysis: Carbene intermediates that can form covalent bonds with target molecules.
Nucleophilic Substitution: Substituted diazirine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the bromohexyl group.
科学研究应用
3-(6-Bromohexyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions and identify binding sites on proteins and other biomolecules.
Biology: Employed in crosslinking experiments to investigate protein-protein and protein-DNA interactions.
Medicine: Utilized in drug discovery to identify potential drug targets and elucidate mechanisms of action.
Industry: Applied in the development of photoreactive materials and coatings for various industrial applications.
作用机制
The primary mechanism of action of 3-(6-Bromohexyl)-3-methyl-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
3-(6-Bromohexyl)-3-phenyl-3H-diazirine: Similar structure with a phenyl group instead of a methyl group.
3-(6-Bromohexyl)-3-ethyl-3H-diazirine: Similar structure with an ethyl group instead of a methyl group.
3-(6-Bromohexyl)-3-propyl-3H-diazirine: Similar structure with a propyl group instead of a methyl group.
Uniqueness
3-(6-Bromohexyl)-3-methyl-3H-diazirine is unique due to its specific combination of a bromohexyl group and a methyl group, which provides distinct reactivity and photochemical properties. This uniqueness makes it particularly valuable in applications requiring precise control over carbene formation and reactivity.
属性
分子式 |
C8H15BrN2 |
|---|---|
分子量 |
219.12 g/mol |
IUPAC 名称 |
3-(6-bromohexyl)-3-methyldiazirine |
InChI |
InChI=1S/C8H15BrN2/c1-8(10-11-8)6-4-2-3-5-7-9/h2-7H2,1H3 |
InChI 键 |
NXDPOHKGUHHWTN-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=N1)CCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)
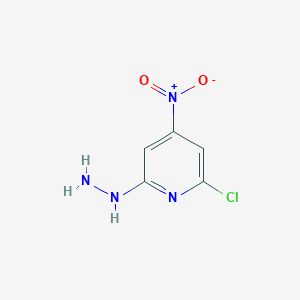
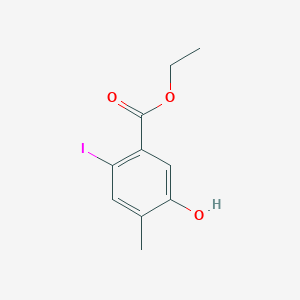

![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
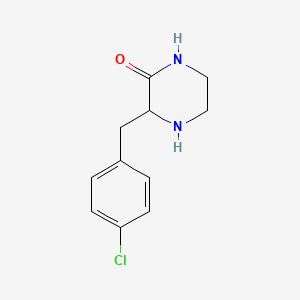
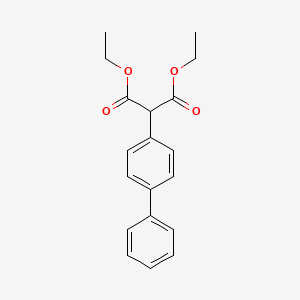
![(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)

